![molecular formula C15H11FO4 B6369585 2-(3-Fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1262001-28-4](/img/structure/B6369585.png)
2-(3-Fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% (2-FMCB-95) is a synthetic compound with multiple applications in the fields of scientific research, drug development, and laboratory experiments. It is a chemical intermediate used in the synthesis of various compounds, such as pharmaceuticals, and can be used as a reagent in organic reactions. The purpose of
Mechanism of Action
2-(3-Fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% is an inhibitor of the enzyme cytochrome P450 2D6 (CYP2D6). It binds to the active site of the enzyme, preventing it from catalyzing the metabolism of drugs and other compounds. This inhibition of CYP2D6 can lead to an increase in the bioavailability of drugs and other compounds.
Biochemical and Physiological Effects
2-(3-Fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of CYP2D6, which can lead to an increase in the bioavailability of drugs and other compounds. In addition, it has been shown to inhibit the activity of other enzymes, such as cytochrome P450 3A4 (CYP3A4). It has also been shown to have an effect on the metabolism of fatty acids and carbohydrates.
Advantages and Limitations for Lab Experiments
2-(3-Fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% has several advantages for lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize. It is also relatively stable, and it is not prone to decomposition. However, it is important to note that 2-(3-Fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% is an inhibitor of CYP2D6, and it can interfere with the metabolism of drugs and other compounds. Therefore, it is important to be aware of the potential side effects when using 2-(3-Fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% in experiments.
Future Directions
There are several potential future directions for the use of 2-(3-Fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%. It could be used to study the effects of various compounds on the nervous system and cardiovascular system. It could also be used to study the effects of various compounds on drug metabolism, pharmacokinetics, and pharmacodynamics. Additionally, it could be used to study the effects of various compounds on the metabolism of fatty acids and carbohydrates. Furthermore, it could be used to study the effects of various compounds on the activity of other enzymes, such as cytochrome P450 3A4 (CYP3A4). Finally, it could be used to study the effects of various compounds on the bioavailability of drugs and other compounds.
Synthesis Methods
2-(3-Fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% is synthesized from 3-fluoro-4-methoxybenzoic acid, which is then reacted with a base in the presence of a catalyst such as sodium hydroxide. The reaction produces 2-(3-Fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%, which is then purified by recrystallization. The overall yield of the reaction is approximately 95%.
Scientific Research Applications
2-(3-Fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% is used in scientific research to study the effects of various compounds on the human body. It has been used in studies of drug metabolism, pharmacokinetics, and pharmacodynamics. It has also been used to study the effects of various compounds on the nervous system, as well as the effects of various compounds on the cardiovascular system.
properties
IUPAC Name |
2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-20-15(19)12-7-6-9(8-13(12)16)10-4-2-3-5-11(10)14(17)18/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBQKYQFGLBGRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683361 |
Source
|
Record name | 3'-Fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90683361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1262001-28-4 |
Source
|
Record name | 3'-Fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90683361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.